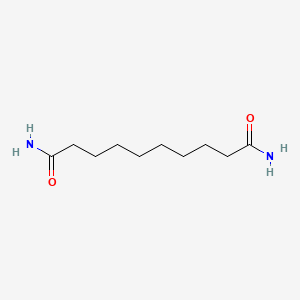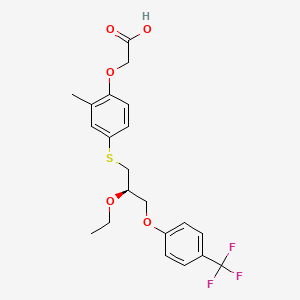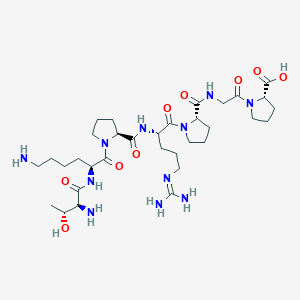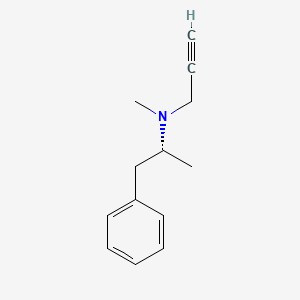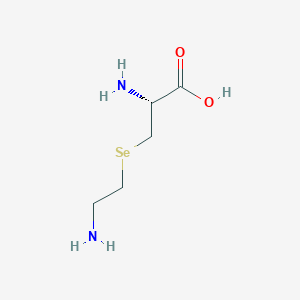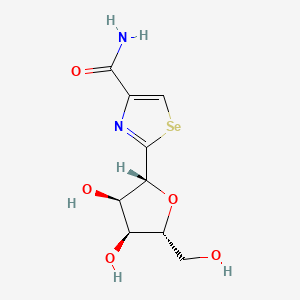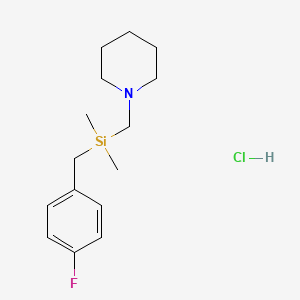
Silperisone hydrochloride
Overview
Description
Silperisone hydrochloride is a centrally acting muscle relaxant with properties similar to tolperisone. It is an organosilicon compound that functions primarily as a sodium and calcium channel blocker, reducing neuronal excitability and muscle spasticity .
Preparation Methods
Silperisone hydrochloride is synthesized through a series of chemical reactions involving organosilicon intermediates. The synthetic route typically involves the reaction of fluorinated benzyl chloride with silicon-containing compounds under controlled conditions to form the desired product . Industrial production methods focus on optimizing yield and purity through precise control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Silperisone hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various organosilicon derivatives and intermediates .
Scientific Research Applications
Silperisone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of organosilicon compounds and their interactions with biological systems.
Biology: Investigated for its effects on neuronal excitability and muscle spasticity in animal models.
Medicine: Explored as a potential treatment for conditions involving muscle hypertonia and spasticity, such as multiple sclerosis and spinal cord injuries
Industry: Utilized in the development of new muscle relaxants and related pharmaceuticals.
Mechanism of Action
Silperisone hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels in neurons. This blockade reduces the release of excitatory neurotransmitters and decreases neuronal excitability, leading to muscle relaxation. Additionally, this compound has a potassium channel blocking effect, which further contributes to its muscle relaxant properties .
Comparison with Similar Compounds
Silperisone hydrochloride is similar to other centrally acting muscle relaxants such as tolperisone and eperisone. it has unique properties that distinguish it from these compounds:
Tolperisone: Both compounds share similar mechanisms of action, but this compound has a longer duration of action and higher bioavailability.
Eperisone: This compound has a stronger potassium channel blocking effect compared to eperisone.
These differences make this compound a valuable alternative in the treatment of muscle spasticity and related conditions .
Properties
CAS No. |
140944-30-5 |
|---|---|
Molecular Formula |
C15H25ClFNSi |
Molecular Weight |
301.90 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane;hydrochloride |
InChI |
InChI=1S/C15H24FNSi.ClH/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H |
InChI Key |
VGKGHWXDGBFJTP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl |
Canonical SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
140944-30-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-((dimethyl(4-fluorobenzyl)silyl)methyl)piperidine N-((dimethyl-4-fluor-benzil-silil)-methyl)-piperidine RGH 5002 RGH-5002 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)
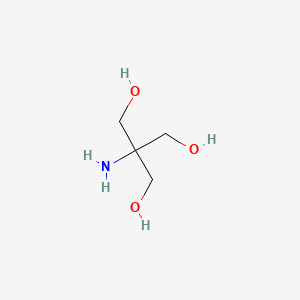
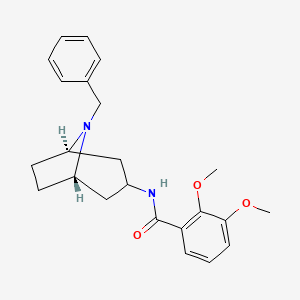
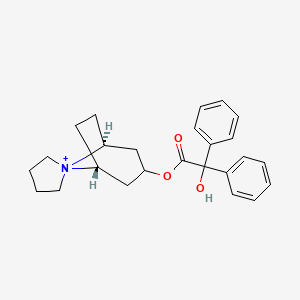
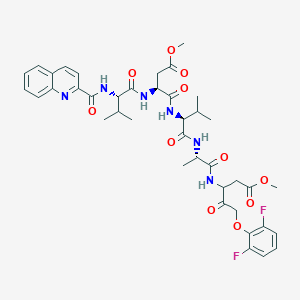

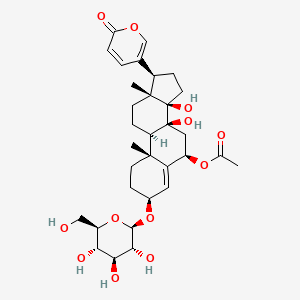
![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
